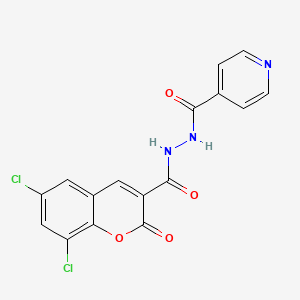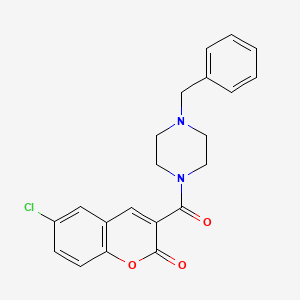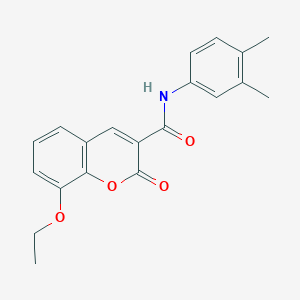![molecular formula C20H15F3N2O4S B6479903 4-(2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetamido)benzoic acid CAS No. 941255-67-0](/img/structure/B6479903.png)
4-(2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a quinoline ring, a trifluoromethyl group, a methoxy group, a sulfanyl group, an acetamido group, and a benzoic acid group .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the benzoic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with aryl or vinyl halides using palladium catalysts. The broad application of SM coupling arises from its exceptionally mild and functional group-tolerant reaction conditions, the relatively stable, readily prepared, and environmentally benign nature of organoboron reagents, and their rapid transmetalation with palladium(II) complexes . In this context, 4-(2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetamido)benzoic acid could serve as a valuable boron reagent in SM coupling reactions.
Synthesis of 1,3,4-Oxadiazole Derivatives
This compound has been employed in the synthesis of 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxy moiety. These derivatives may have applications in drug discovery or materials science .
Antagonist at the Glycine Site of NMDA Receptors
Certain 4-hydroxy-2-quinolone derivatives, including those derived from 4-(2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetamido)benzoic acid , exhibit selective antagonism at the glycine site of NMDA receptors. These compounds have potential therapeutic implications in neurological disorders .
Inhibition of RNA-Dependent RNA Polymerase (Hepatitis C Virus)
A derivative of 4-hydroxy-2-quinolinone, which can be traced back to our compound, has been described as an inhibitor of the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus. This highlights its relevance in antiviral research .
Inhibition of Lysozyme and β-Glucuronidase Release
Quinoline derivatives related to our compound have been synthesized and evaluated for treating osteoarthritis. Some of these derivatives act as amino-acetamide inhibitors of aggrecanase-2, which plays a role in cartilage degradation .
Oxidation to Benzoic Acid
By adding sodium dichromate (a source of protons) and heating the alkyl side chain, 4-(2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetamido)benzoic acid can be oxidized to benzoic acid. This transformation could be relevant in synthetic chemistry or drug metabolism studies .
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of biologically active molecules, including lactate dehydrogenase inhibitors for use against cancer cell proliferation .
Mode of Action
It’s worth noting that similar compounds have been involved in the synthesis of various derivatives, indicating that they may interact with their targets through chemical reactions to form new compounds .
Biochemical Pathways
Similar compounds have been used in the synthesis of derivatives that inhibit certain biochemical pathways, such as those involved in cancer cell proliferation .
Result of Action
Similar compounds have been used in the synthesis of derivatives that have shown biological activity, such as inhibiting cancer cell proliferation .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Propiedades
IUPAC Name |
4-[[2-[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanylacetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O4S/c1-29-13-6-7-14-15(20(21,22)23)9-18(25-16(14)8-13)30-10-17(26)24-12-4-2-11(3-5-12)19(27)28/h2-9H,10H2,1H3,(H,24,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNHMQFXLSYKOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((7-Methoxy-4-(trifluoromethyl)quinolin-2-yl)thio)acetamido)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,6-dichlorophenyl)methyl]-3-(4-fluorophenyl)-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6479840.png)
![3-(4-fluorophenyl)-7,9-dimethyl-1-[(3-methylphenyl)methyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6479842.png)
![3-tert-butyl-7,9-dimethyl-1-[(naphthalen-1-yl)methyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6479849.png)
![ethyl 2-[8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B6479851.png)
![9-benzyl-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6479857.png)
![9-(4-chlorophenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6479871.png)
![8-(2-aminophenyl)-1,6,7-trimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6479878.png)
![1-[(3-bromophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6479879.png)
![3-(4-fluorophenyl)-5-[(naphthalen-1-yl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B6479888.png)
![2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6479895.png)
![3-amino-N,N,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6479910.png)


